

"comparative analysis of tetrachloropropane isomers"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2,2-Tetrachloropropane*

Cat. No.: *B080383*

[Get Quote](#)

A Comparative Analysis of Tetrachloropropane Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various isomers of tetrachloropropane ($C_3H_4Cl_4$), molecules with a propane backbone where four hydrogen atoms are replaced by chlorine atoms. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of the physicochemical properties, synthesis methodologies, spectroscopic data, and toxicological profiles of these compounds. The positioning of the four chlorine atoms on the three-carbon chain leads to nine possible structural isomers, each with potentially unique chemical and physical characteristics.

Physicochemical Properties

The arrangement of chlorine atoms significantly influences the physical properties of tetrachloropropane isomers, such as their boiling points, melting points, and densities. The following table summarizes the available quantitative data for several of these isomers.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
1,1,1,2-Tetrachloropropane	812-03-3	C ₃ H ₄ Cl ₄	181.88	152.4[1]	-64[1]	1.465
1,1,1,3-Tetrachloropropane	1070-78-6	C ₃ H ₄ Cl ₄	181.88	159	-35	1.470 @ 20°C
1,1,2,2-Tetrachloropropane	13116-60-4	C ₃ H ₄ Cl ₄	181.87	Not Available	Not Available	Not Available
1,1,2,3-Tetrachloropropane	18495-30-2	C ₃ H ₄ Cl ₄	181.88	179	Not Available	1.53
1,2,2,3-Tetrachloropropane	13116-53-5	C ₃ H ₄ Cl ₄	181.88	176.3	Not Available	~1.5
1,1,3,3-Tetrachloropropane	1653-17-4	C ₃ H ₄ Cl ₄	181.87	162	Not Available	Not Available

Structural Isomers of Tetrachloropropane

The nine structural isomers of tetrachloropropane are illustrated in the diagram below, showcasing the varied placement of the four chlorine atoms on the propane chain.

Caption: Structural isomers of tetrachloropropane.

Experimental Protocols: Synthesis of Tetrachloropropane Isomers

The synthesis of specific tetrachloropropane isomers can be achieved through various chlorination and rearrangement reactions. Below are examples of experimental protocols for the synthesis of select isomers.

Synthesis of 1,1,1,3-Tetrachloropropane

One method for the synthesis of 1,1,1,3-tetrachloropropane involves the reaction of ethylene with carbon tetrachloride.

- Reaction: $\text{CCl}_4 + \text{CH}_2=\text{CH}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{CH}_2\text{Cl}$
- Catalyst System: A combination of metallic iron, ferric chloride, and a trialkylphosphate (e.g., tributylphosphate) is used.
- Procedure:
 - Ethene is reacted with carbon tetrachloride in the presence of the catalyst system.
 - The reaction mixture, containing 1,1,1,3-tetrachloropropane, 1,1,1,5-tetrachloropentane, and higher molecular weight compounds, is subjected to distillation.
 - Purification is achieved by distillation at a temperature of 70 to 115°C and a pressure of 40 to 225 torr.^[2] A second distillation under similar conditions can be performed to increase the concentration of the desired product.^[2]

The following diagram illustrates the general workflow for the synthesis and purification of 1,1,1,3-tetrachloropropane.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for 1,1,1,3-tetrachloropropane.

Synthesis of 1,1,2,3-Tetrachloropropane

A described method for producing 1,1,2,3-tetrachloropropane involves the reaction of chlorine with 2,3-dichloropropylene.

- Reaction: $\text{Cl}_2 + \text{C}_3\text{H}_4\text{Cl}_2 \rightarrow \text{C}_3\text{H}_4\text{Cl}_4$

- Procedure:

- In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, 2,3-dichloropropylene is dissolved in a solvent such as chloroform, carbon tetrachloride, or chlorobenzene.
- The solution is cooled to 0-30°C.
- Chlorine gas is slowly introduced while maintaining the reaction temperature.
- The reaction is monitored, and when the concentration of 2,3-dichloropropylene is below 1.0%, the chlorine supply is stopped.
- The mixture is stirred for an additional 30 minutes to complete the reaction, yielding 1,1,2,3-tetrachloropropane with a reported yield of over 90%.[\[3\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of different isomers. While comprehensive comparative spectral data is not readily available in a single source, key findings for some isomers are summarized below.

Isomer	1H NMR Chemical Shifts (ppm)	13C NMR Chemical Shifts (ppm)	Key Mass Spec Fragments (m/z)
1,1,1,2-Tetrachloropropane	Not readily available	Available, but requires account to view full spectrum[4]	110, 145, 109
1,1,1,3-Tetrachloropropane	Not readily available	Available in literature[5]	109, 145, 147
1,1,2,3-Tetrachloropropane	Available[6]	Not readily available	Not readily available
1,2,2,3-Tetrachloropropane	4.17 (in CCl ₄), 4.129 (in CDCl ₃)[7]	Available in databases[8]	Not readily available
1,1,3,3-Tetrachloropropene	6.397, 6.327[9]	Available[10]	Not readily available

Toxicological Profiles

The toxicological data for tetrachloropropane isomers is limited, and direct comparative studies are scarce. However, information on some isomers and related chlorinated propanes provides insight into their potential hazards.

1,1,1,3-Tetrachloropropane:

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]

1,2,2,3-Tetrachloropropane:

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

Related Compounds:

- 1,2,3-Trichloropropane (TCP): This compound is classified by the EPA as "likely to be carcinogenic to humans".[\[12\]](#) Short-term exposure can cause eye and throat irritation, while long-term exposure in animal studies has led to liver and kidney damage.[\[12\]](#) It is known to be toxic to the reproductive system in mice.[\[5\]](#)
- 1,1,2,2-Tetrachloroethane: Animal studies indicate that the central nervous system and liver are the primary targets of its toxicity.[\[2\]](#) The EPA has classified it as a Group C, possible human carcinogen.[\[10\]](#)

Given the toxicity of related chlorinated alkanes, all tetrachloropropane isomers should be handled with appropriate safety precautions in a laboratory setting.

In conclusion, the isomers of tetrachloropropane exhibit a range of physicochemical properties and can be synthesized through specific chemical routes. While detailed comparative data on their spectroscopic and toxicological profiles are not exhaustive, the available information underscores the importance of isomer-specific characterization for any research or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 1H NMR spectrum [chemicalbook.com]
- 7. 1,2,2,3-TETRACHLOROPROPANE(13116-53-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]

- 9. 1,1,3,3-TETRACHLOROPROPENE(18611-43-3) 1H NMR spectrum [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- To cite this document: BenchChem. ["comparative analysis of tetrachloropropane isomers"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080383#comparative-analysis-of-tetrachloropropane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com